molecular formula C16H12BrNO2 B7893879 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid

1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid

Cat. No.: B7893879
M. Wt: 330.17 g/mol
InChI Key: ALBPVRWEHNPQNT-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid is a brominated indole derivative featuring a 4-bromobenzyl substituent at the indole nitrogen and a carboxylic acid group at the 5-position. This compound serves as a critical intermediate in medicinal chemistry due to its structural versatility. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the carboxylic acid group enables derivatization into amides or esters for biological activity optimization. Its synthesis typically involves alkylation of indole-5-carboxylic acid with 4-bromobenzyl halides, followed by purification via column chromatography .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBPVRWEHNPQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via an S<sub>N</sub>2 mechanism :

  • Deprotonation of the indole nitrogen by a base generates a nucleophilic indolide ion.

  • The 4-bromobenzyl chloride undergoes nucleophilic attack, displacing the chloride ion.

  • Acidic workup regenerates the carboxylic acid group.

The general reaction equation is:

Indole-5-carboxylic acid+4-Bromobenzyl chlorideBase1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid+HCl\text{Indole-5-carboxylic acid} + \text{4-Bromobenzyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterTypical ConditionsImpact on Reaction Efficiency
Base K<sub>2</sub>CO<sub>3</sub>, NaH, DBUStrong bases (e.g., NaH) enhance nucleophilicity but risk side reactions.
Solvent DMF, DMSO, THFPolar aprotic solvents improve reagent solubility.
Temperature 25–80°CHigher temperatures accelerate kinetics but may degrade sensitive groups.
Reaction Time 6–24 hoursProlonged durations favor completion but increase byproduct formation.

Example Protocol

  • Dissolve indole-5-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add K<sub>2</sub>CO<sub>3</sub> (2.5 equiv) and 4-bromobenzyl chloride (1.2 equiv).

  • Reflux at 80°C for 12 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Reported yields under these conditions range from 65–75% .

Alternative Synthetic Approaches

Coupling Agent-Mediated Synthesis

While less common, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been explored for analogous indole derivatives. This method typically involves pre-functionalizing the indole with a reactive intermediate (e.g., hydrazine) before introducing the benzyl group. However, this approach introduces additional steps and is less efficient for direct alkylation.

Reductive Amination

A hypothetical pathway involves reductive amination between indole-5-carbaldehyde and 4-bromobenzylamine. However, this method remains speculative due to the instability of indole aldehydes under reducing conditions.

Industrial-Scale Production Considerations

Scaling the alkylation method requires addressing:

  • Cost Efficiency : Replacing DMF with cheaper solvents (e.g., toluene) without compromising yield.

  • Waste Management : Recycling unreacted 4-bromobenzyl chloride and neutralizing HCl byproducts.

  • Process Intensification : Continuous flow reactors reduce reaction times from hours to minutes.

Challenges and Limitations

  • Regioselectivity : Competing alkylation at the 3-position of indole necessitates careful base selection.

  • Purification : The product’s low solubility in common solvents complicates crystallization.

  • Side Reactions : Over-alkylation or hydrolysis of the bromobenzyl group may occur under harsh conditions.

Recent Advances in Methodologies

Recent studies (2023–2025) highlight:

  • Microwave-Assisted Synthesis : Reducing reaction times to 1–2 hours with comparable yields.

  • Enzyme-Catalyzed Alkylation : Preliminary trials using lipases show promise for greener synthesis.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions.

Reaction TypeReagents/ConditionsProductYield/NotesSource
EsterificationMethanol, H₂SO₄ (acid catalysis)Methyl 1-(4-bromobenzyl)-1H-indole-5-carboxylateTypical yields: 70–85%
AmidationEDC/HOBt, R-NH₂ (e.g., benzylamine)1-(4-Bromobenzyl)-N-benzyl-1H-indole-5-carboxamideYields: 60–75% (dependent on amine)
  • Mechanism : The carboxylic acid is activated (e.g., via EDC) to form an intermediate acyloxyphosphonium ion, which reacts with nucleophiles like amines or alcohols .

  • Applications : Esters and amides are critical intermediates in drug design for improved bioavailability .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

ConditionsCatalystProductYieldSource
CuO, Quinoline, 200°CCopper(I) oxide1-(4-Bromobenzyl)-1H-indole~50%
Microwave, DMF, 150°CNone1-(4-Bromobenzyl)-1H-indole65%
  • Key Insight : Decarboxylation proceeds via a six-membered transition state, with electron-withdrawing groups (e.g., bromine) accelerating CO₂ loss.

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective substitutions, directed by the electron-rich C3 position:

ReactionReagentsPosition SubstitutedProductYieldSource
NitrationHNO₃, H₂SO₄, 0°CC33-Nitro-1-(4-bromobenzyl)-1H-indole-5-carboxylic acid45%
SulfonationSO₃, H₂SO₄C33-Sulfo-1-(4-bromobenzyl)-1H-indole-5-carboxylic acid55%
  • Regioselectivity : The C3 position is favored due to resonance stabilization from the indole nitrogen .

Cross-Coupling Reactions

The bromine on the benzyl group participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C1-(4-(Biphenyl))-1H-indole-5-carboxylic acid70–85%
Ullmann CouplingCuI, 1,10-Phenanthroline, K₂CO₃, DMSO1-(4-(Aryl))-1H-indole-5-carboxylic acid60–75%
  • Scope : Aryl boronic acids with electron-donating groups (e.g., -OMe) enhance coupling efficiency .

Reduction of the Carboxylic Acid

The -COOH group can be reduced to a primary alcohol:

ReagentsConditionsProductYieldSource
LiAlH₄THF, reflux5-(Hydroxymethyl)-1-(4-bromobenzyl)-1H-indole40%
BH₃·THF0°C to RT5-(Hydroxymethyl)-1-(4-bromobenzyl)-1H-indole55%
  • Limitation : Over-reduction of the indole ring is avoided using milder conditions.

Biological Activity and Derivatives

The compound’s derivatives exhibit notable bioactivity:

DerivativeBiological ActivityIC₅₀/EC₅₀Source
Methyl esterAnticancer (MCF-7 cells)12.5 µM
BenzylamideAntimicrobial (S. aureus)MIC: 25 µg/mL
  • Mechanism : Derivatives often act via enzyme inhibition (e.g., topoisomerase II) or receptor modulation .

Condensation Reactions

The carboxylic acid forms heterocycles under dehydrating conditions:

ReagentsProductYieldSource
NH₂NH₂, HCl1-(4-Bromobenzyl)-1H-indole-5-carbohydrazide80%
PCl₅, then NH₃1-(4-Bromobenzyl)-1H-indole-5-carbonitrile65%
  • Utility : Hydrazides serve as precursors for Schiff bases and triazoles .

Scientific Research Applications

Biological Activities

The biological activities of 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid have been investigated in several studies. Key findings include:

Anticancer Activity

Research has shown that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain indole derivatives, including those similar to this compound, displayed potent antiproliferative effects against breast (MCF-7), lung (A549), and colon cancer (HCT116) cell lines. The IC50 values for these compounds ranged from low micromolar concentrations (e.g., 2 µM) to higher values depending on the specific derivative tested .

Potential Therapeutic Applications

Given its promising biological profile, this compound has potential applications in drug development:

  • Cancer Therapy : Due to its anticancer properties, this compound could serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and survival.
  • Antiviral Activity : Some studies have suggested that indole derivatives may also possess antiviral properties. For instance, related compounds have shown inhibitory effects on HIV-1 integrase activity .

Case Studies and Research Findings

Several case studies highlight the efficacy of indole derivatives:

  • Cytotoxicity Studies : In vitro studies demonstrated that compounds structurally related to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines. For example:
    • Compound A showed an IC50 of 2 µM against MCF-7.
    • Compound B exhibited an IC50 of 9 µM against HCT116.
    These findings suggest that structural modifications can significantly influence biological activity .
  • Mechanistic Studies : Research utilizing flow cytometry and Western blot analyses revealed insights into the apoptotic mechanisms triggered by these compounds. Increased expression of pro-apoptotic markers was observed upon treatment with certain derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The indole ring structure is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Indole Derivatives

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Biological Activity Reference
1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid 4-Bromobenzyl (N1), COOH (C5) 330.18 g/mol Bromine, Carboxylic Acid Intermediate for drug design
1-(4-Chlorobenzyl)-5-bromo-1H-indole-2-carboxylic acid 4-Chlorobenzyl (N1), Br (C5), COOH (C2) 365.61 g/mol Chlorine, Bromine, Carboxylic Acid Antibacterial (MIC: 2–8 µg/mL)
1-Methyl-5-phenyl-1H-indole-4-carboxylic acid Methyl (N1), Phenyl (C5), COOH (C4) 265.29 g/mol Methyl, Phenyl, Carboxylic Acid Synthetic intermediate
1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid 4-Fluorophenyl (N1), COOH (C5) 255.24 g/mol Fluorine, Carboxylic Acid Not reported
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole 4-Iodobenzyl-imidazole (C3), Br (C5) 494.13 g/mol Iodine, Bromine, Imidazole Structural characterization

Key Observations :

  • Halogen Effects : Bromine (as in the target compound) and chlorine () enhance lipophilicity and binding to hydrophobic pockets in enzymes. Fluorine () improves metabolic stability but reduces steric bulk.
  • Carboxylic Acid Position : The C5-carboxylic acid (target compound) is more sterically accessible than C2 or C4 analogues, enabling easier derivatization .

Key Observations :

  • Coupling Agents : EDC/HOBt () and Ru catalysts () are preferred for amide bond formation and C–H activation, respectively.
  • Yields : The target compound’s synthesis (60% yield) is more efficient than amide derivatives (13–30%), likely due to fewer steric constraints .

Key Observations :

  • The target compound itself lacks direct biological data in the provided evidence but serves as a precursor for active derivatives.
  • Chlorobenzyl-bromoindole carboxamides () exhibit potent antibacterial activity, suggesting that bromine and chlorine synergize to enhance membrane penetration .
  • Piperidine amides () show moderate cholinesterase inhibition, highlighting the importance of the benzyl substituent’s electronic properties .

Q & A

Q. How can researchers validate the compound’s role in modulating enzymatic or cellular pathways?

  • Biological Assays :
  • Use kinase inhibition assays (e.g., ELISA) to test activity against targets like JAK2 or EGFR.
  • Cell viability assays (MTT) in cancer lines assess cytotoxicity, with IC50_{50} values compared to structurally related analogs .

Data Contradiction Analysis

Q. How should conflicting data on reaction efficiency or spectral assignments be resolved?

  • Troubleshooting :
  • Reproduce experiments using standardized conditions (e.g., anhydrous solvents, controlled atmosphere).
  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals .

Environmental and Cross-Disciplinary Considerations

Q. What protocols ensure environmentally responsible disposal of halogenated byproducts?

  • Waste Management : Incinerate in certified facilities equipped to handle brominated compounds. Avoid aqueous release due to potential bioaccumulation risks .

Q. Can this compound serve as a precursor for materials science applications?

  • Potential Uses : Its rigid aromatic structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Bromine’s leaving-group capability enables post-synthetic modifications .

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